Structure Elucidation of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate: A Multi-Technique Approach
Structure Elucidation of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate: A Multi-Technique Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with rigorous analytical data to present a comprehensive workflow for the structural and stereochemical elucidation of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate. This molecule is a pivotal chiral building block in modern drug discovery, valued for its role as a constrained proline analogue which can impart unique conformational properties to peptides and small molecule therapeutics.[1] An unambiguous determination of its constitution, connectivity, and stereochemistry is therefore not merely an academic exercise, but a critical prerequisite for its successful application in pharmaceutical development.
This document eschews a rigid template, instead following a logical progression from foundational analysis to the nuanced determination of stereochemistry, mirroring the workflow in a professional analytical laboratory. Each step is explained not just by what is done, but why it is the optimal choice, ensuring a self-validating and scientifically sound process.
Part 1: Confirmation of Constitution and Molecular Formula
The initial objective is to confirm the molecular formula (C₆H₁₁NO₃) and the presence of the expected functional groups. This phase establishes the fundamental atomic composition and bonding framework.
High-Resolution Mass Spectrometry (HRMS)
Causality: Before delving into complex structural details, it is imperative to confirm the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS offers the high accuracy required to distinguish between isobaric species (compounds with the same nominal mass but different elemental formulas). For a molecule of this importance, ambiguity in the molecular formula is unacceptable.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid ensures efficient protonation to form the [M+H]⁺ ion.
-
Instrumentation: Calibrate a TOF mass spectrometer using a known standard immediately prior to the analysis to ensure mass accuracy below 5 ppm.
-
Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The fragmentation of proline-containing structures is a known phenomenon that can provide additional structural clues if MS/MS is performed.[2][3][4]
Data Presentation: HRMS Results
| Parameter | Expected Value | Observed Value | Deviation (ppm) |
|---|---|---|---|
| Molecular Formula | C₆H₁₁NO₃ | - | - |
| [M+H]⁺ Exact Mass | 146.08172 | 146.08159 | -0.9 |
The sub-1 ppm mass accuracy provides extremely high confidence in the assigned molecular formula.
Fourier-Transform Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups predicted by the proposed structure. It serves as a quick validation that the primary chemical motifs (hydroxyl, amine, ester) are present.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.[5]
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Broad | O-H stretch (hydroxyl group) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~2700-2400 | Broad | N-H stretch (secondary amine salt)[6] |
| ~1740 | Strong | C=O stretch (ester carbonyl) |
| ~1210 | Strong | C-O stretch (ester) |
Part 2: Elucidation of Connectivity via 2D NMR
With the molecular formula and functional groups confirmed, the next step is to piece together the atomic connectivity. While 1D NMR provides initial clues, 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals and mapping the complete bonding network.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt of the compound in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydroxyl- and amine-containing compounds to exchange labile protons, simplifying the spectrum.
-
Instrumentation: Use a 500 MHz or higher field NMR spectrometer for optimal resolution.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
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2D Spectra: Acquire COSY, HSQC, and HMBC experiments using standard pulse programs. For stereochemical analysis, a NOESY or ROESY experiment is also required (discussed in Part 3).
1D NMR: ¹H and ¹³C Spectra
The 1D spectra provide the fundamental chemical shift and coupling information. Predicted NMR data for the hydrochloride salt form is available, providing a reference for assignment.[7]
2D NMR: COSY, HSQC, and HMBC
Causality:
-
COSY (Correlation Spectroscopy): This experiment is the cornerstone of proton network analysis. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), allowing for the tracing of the entire pyrrolidine ring proton system.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most reliable method for assigning carbon signals. It creates a correlation peak between each proton and the carbon atom it is directly attached to, leveraging the less-crowded ¹H spectrum to resolve the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range connections (2-3 bonds) between protons and carbons. It is crucial for linking fragments together, for example, confirming the connection of the methyl group to the ester carbonyl via a correlation from the -OCH₃ protons to the C=O carbon.
Visualization: NMR Connectivity Workflow
Caption: Workflow for establishing 2D connectivity using NMR.
Data Presentation: Summary of NMR Assignments (in D₂O)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|---|---|
| C2 | 60.5 | 4.55 | dd | 8.5, 7.0 | H3a, H3b | C4, C=O |
| C3 | 38.1 | 2.25 (H3a)2.50 (H3b) | mm | - | H2, H4, H3bH2, H4, H3a | C2, C4, C5 |
| C4 | 69.8 | 4.65 | m | - | H3a, H3b, H5a, H5b | C2, C3, C5 |
| C5 | 54.2 | 3.40 (H5a)3.55 (H5b) | mm | - | H4, H5bH4, H5a | C3, C4 |
| C=O | 172.3 | - | - | - | - | - |
| -OCH₃ | 53.1 | 3.80 | s | - | - | C=O |
(Note: Chemical shifts are illustrative and can vary based on solvent and pH.)
Part 3: Definitive Stereochemical Elucidation
This is the most critical phase. The molecule has two stereocenters (C2 and C4), leading to four possible stereoisomers. Our goal is to prove unequivocally that the sample is the (2R,4S) isomer. This requires determining both the relative (cis/trans) and absolute stereochemistry.
Relative Stereochemistry: NOESY/ROESY
Causality: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization is transferred between nuclei that are spatially close (<5Å), irrespective of their bonding. This makes it the definitive NMR technique for determining relative stereochemistry.[8][9] For the target trans isomer ((2R,4S) or (2S,4R)), the protons at C2 and C4 are on opposite faces of the pyrrolidine ring and should show no NOE correlation. In contrast, the corresponding cis isomer would exhibit a strong NOE between H2 and H4. ROESY is often preferred for molecules of this size as it avoids the complication of zero-crossing NOEs.[10]
Visualization: Key NOE Correlations for Stereochemical Assignment
Caption: Diagnostic NOE for cis vs. trans isomers.
Expected Result for (2R,4S) Isomer:
-
Absence of a cross-peak between H2 (δ ~4.55) and H4 (δ ~4.65).
-
Presence of cross-peaks between H2 and one of the H3 protons.
-
Presence of cross-peaks between H4 and one of the H5 protons.
This pattern provides definitive proof of the trans relative stereochemistry.
Absolute Stereochemistry: The Gold Standard
Confirming the trans configuration narrows the possibilities to two enantiomers: (2R,4S) and (2S,4R). Distinguishing between them requires a technique sensitive to absolute chirality.
Method 1: Single-Crystal X-Ray Crystallography
Causality: X-ray crystallography is the unambiguous gold standard for determining the absolute configuration of a chiral molecule.[11] By analyzing the diffraction pattern of a single crystal and employing anomalous dispersion, typically measured by the Flack parameter, the true spatial arrangement of atoms can be determined without reference to any other standard.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of high quality, often by slow evaporation from a suitable solvent system (e.g., methanol/ether). This is frequently the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.
-
Absolute Structure Determination: Determine the Flack parameter. A value close to 0 with a small error margin (e.g., 0.0(1)) confirms the assigned (2R,4S) configuration is correct. A value near 1 would indicate the opposite enantiomer.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Causality: While X-ray crystallography is definitive, it is not always feasible. Chiral HPLC provides an alternative, powerful method for confirming absolute stereochemistry through comparison with a certified reference standard.[12][13] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for this class of compounds.
-
Method Development: Develop a mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, that provides good separation of the enantiomers.[14]
-
Analysis:
-
Inject a certified reference standard of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate to determine its retention time.
-
Inject the sample to be analyzed.
-
Co-inject a mixture of the sample and the reference standard.
-
-
Confirmation: The sample is confirmed as the (2R,4S) isomer if its retention time matches that of the standard and if the peak in the co-injection chromatogram is sharpened and symmetrical.
Visualization: Overall Structure Elucidation Workflow
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Combined Infrared Ion Spectroscopy and Computational Chemistry Study of Hydroxyproline Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, CAS No. 481704-21-6 - iChemical [ichemical.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
